Dermorphin (acetate)

Catalog No.
S11215151
CAS No.
M.F
C42H54N8O12
M. Wt
862.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dermorphin (acetate)

Product Name

Dermorphin (acetate)

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C42H54N8O12

Molecular Weight

862.9 g/mol

InChI

InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1

InChI Key

UQNSJPMLMSSQJY-YYEHHWDVSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O

Dermorphin (acetate) is a naturally occurring heptapeptide derived from the skin of South American frogs, specifically those in the genus Phyllomedusa. It has the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ and is notable for its high potency as an opioid. Dermorphin exhibits approximately 30 to 40 times the analgesic potency of morphine while potentially having a lower propensity for inducing tolerance and addiction due to its unique binding characteristics to mu opioid receptors .

The compound's molecular formula is C₄₀H₅₀N₈O₁₀, with a molecular weight of approximately 802.9 g/mol. It features multiple hydrogen bond donors and acceptors, contributing to its biological activity and interaction profiles .

, primarily through multi-step organic synthesis techniques. Key reactions include:

  • Condensation Reactions: These are used to form peptide bonds by combining amino acids.
  • Alkylation Reactions: These may be employed to modify the side chains of amino acids.
  • Cyclization Reactions: These can help in creating cyclic structures that may enhance biological activity.

The synthesis typically requires strict control over reaction conditions and reagent selection to yield high-purity products .

Dermorphin acts as a selective agonist for mu opioid receptors, which are critical in mediating pain relief. Its binding affinity is significantly higher than that of traditional opioids like morphine, making it a subject of interest for developing new analgesics. In experimental studies, dermorphin has been shown to delay gastric emptying, inhibit gastric acid secretion, and slow colonic motility in animal models .

Additionally, dermorphin's unique structure allows it to elicit potent analgesic effects with potentially reduced side effects compared to conventional opioids, although its illicit use in contexts such as horse racing raises concerns about safety and regulation .

Dermorphin can be synthesized using solid-phase peptide synthesis techniques or solution-phase methods. The general steps include:

  • Amino Acid Protection: The amino acids are protected using groups like tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during synthesis.
  • Peptide Bond Formation: Protected amino acids are coupled using condensation agents (e.g., diisopropylcarbodiimide) to form peptide chains.
  • Deprotection: After the desired peptide sequence is formed, protective groups are removed using acidic or basic conditions.
  • Purification: The crude product undergoes purification processes such as chromatography to achieve the final high-purity dermorphin product .

Dermorphin's primary application lies in its potential as a powerful analgesic agent. Its high potency and unique receptor interactions make it a candidate for pain management therapies that could circumvent some limitations associated with traditional opioids. Additionally, research into its analogs aims to develop derivatives with improved pharmacological profiles for therapeutic use .

Studies have shown that dermorphin interacts selectively with mu opioid receptors, demonstrating significantly higher binding affinities compared to other opioid peptides. This selectivity suggests that modifications in its structure can lead to variations in receptor binding and activity profiles. For instance, analogs of dermorphin have been tested for their ability to inhibit [^3H]DAMGO binding at mu opioid receptors, revealing insights into how structural changes affect biological activity .

Several compounds share structural or functional similarities with dermorphin. Here are some notable examples:

Compound NameStructure TypePotency Compared to MorphineUnique Features
EndomorphinsPeptides10 times more potentSelective for mu receptors
DeltorphinsPeptides5-10 times more potentHigh affinity for delta receptors
Leu-enkephalinPentapeptideLess potent than morphineEndogenous opioid peptide
DynorphinsPolypeptidesVariableAffinity for kappa receptors

Dermorphin stands out due to its unique D-amino acid content, which is not typically found in mammalian peptides and contributes to its distinct pharmacological properties . This characteristic allows it to evade degradation by common peptidases, enhancing its stability and efficacy as an analgesic agent.

Structural Analysis and Molecular Properties

Molecular Formula and Weight

Dermorphin acetate is a heptapeptide with the molecular formula C$${40}$$H$${50}$$N$$8$$O$${10}$$ and a molecular weight of 802.9 g/mol. Its structure comprises seven amino acids arranged in the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH$$_2$$, with an acetyl group modifying the N-terminus. The acetate moiety enhances solubility and stability, making it preferable for experimental applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC$${40}$$H$${50}$$N$$8$$O$${10}$$
Molecular Weight802.9 g/mol
Exact Mass802.36 g/mol
Elemental CompositionC: 59.84%; H: 6.28%; N: 13.96%; O: 19.93%

Stereochemical Configuration

A defining feature of dermorphin acetate is the presence of D-alanine at the second position, a rare example of a D-amino acid in naturally derived peptides. This stereochemical inversion confers resistance to proteolytic degradation and enhances receptor binding specificity. Studies comparing all-L and D-Ala-containing analogs demonstrate that the D-configuration is critical for maintaining μ-opioid receptor affinity, as inversion to L-Ala reduces activity by over 90%.

Physicochemical Properties

Dermorphin acetate is a white to off-white powder with a melting point of 157–159°C and a predicted density of 1.363 g/cm$$^3$$. It is soluble in dimethyl sulfoxide (DMSO) and aqueous buffers at acidic pH, though solubility decreases in neutral or alkaline conditions. Fourier-transform infrared (FTIR) spectroscopy reveals a dominant peak at 1620 cm$$^{-1}$$, characteristic of amyloid-like β-sheet aggregates, though this structural motif does not impede receptor binding.

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing dermorphin acetate is Fmoc-based SPPS on Rink amide resin. Key steps include:

  • Sequential coupling of Fmoc-protected amino acids using activating agents like DIC/HOBt.
  • Incorporation of D-alanine via manual coupling to ensure stereochemical fidelity.
  • On-resin acetylation using acetic anhydride to modify the N-terminus.

Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding crude dermorphin acetate.

Chemical Modification and Acetylation

Acetylation is performed to improve metabolic stability. Nα-selective acetylation with acetic anhydride under mild alkaline conditions modifies the terminal tyrosine without side-chain reactions. This step is critical for preventing rapid degradation by aminopeptidases in biological systems.

Purification and Characterization Techniques

Crude dermorphin acetate is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile/water gradients. Analytical HPLC confirms purity (>95%), while mass spectrometry (MS) verifies molecular weight (observed m/z: 802.36). Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are employed to assess secondary structure and stereochemical integrity.

Opioid Receptor Interactions

μ-Opioid Receptor (MOR) Selectivity

Dermorphin exhibits exceptional selectivity for MOR over δ-opioid receptors (DOR) and κ-opioid receptors (KOR). Radioligand binding assays demonstrate a MOR affinity (Ki = 0.54 nM) approximately 1,720-fold higher than its affinity for DOR (Ki = 929 nM) [5]. This selectivity arises from structural determinants in its N-terminal "message" domain (Tyr-D-Ala-Phe), where the D-configuration of alanine at position 2 is critical for MOR recognition [3] [1]. Replacement of D-Ala2 with L-Ala reduces binding affinity by 5,000-fold, underscoring the stereochemical requirements for receptor engagement [3].

Competitive binding studies using tritiated dermorphin confirm that alkaloid opioids like morphine and naloxone fully displace the peptide from rat brain membranes, validating its interaction with classical opioid binding sites [3]. However, dermorphin’s C-terminal "address" domain (Gly-Tyr-Pro-Ser-NH2) enhances MOR selectivity by minimizing interactions with DOR and KOR [1]. Modifications to the Phe3 residue in the message domain reduce MOR affinity by >1,000-fold, while alterations in the address domain (e.g., lysine or ornithine substitutions at position 7) preserve selectivity [1] [2].

Table 1: Binding Affinity of Dermorphin and Analogs at Opioid Receptors

CompoundMOR Ki (nM)DOR Ki (nM)Selectivity (MOR/DOR)
Dermorphin0.54 [5]929 [5]1,720
[D-Orn(COCH2Br)2]Dermorphin0.78 [1]2,400 [1]3,077
Morphine54 [5]>10,000 [5]>185

Binding Affinity and Kinetics

The binding kinetics of dermorphin are characterized by rapid association and slow dissociation from MOR, consistent with its high potency. The C-terminal carboxamide is essential for full receptor activation; deamidation reduces binding affinity by 80% [3]. Comparative studies with truncated analogs reveal that the full heptapeptide sequence is required for optimal binding, with the tripeptide Tyr-D-Ala-Phe serving as the minimal pharmacophore [3].

Electrophilic affinity labels derived from dermorphin, such as [D-Lys(=C=S)2]dermorphin, exhibit subnanomolar MOR affinity (IC50 = 0.32 nM) and covalent binding properties, enabling irreversible receptor inhibition [1]. These analogs retain >300-fold selectivity for MOR over DOR, making them valuable tools for studying receptor dynamics [1].

Analgesic Efficacy and Potency

Comparative Studies with Morphine and Synthetic Opioids

Dermorphin’s analgesic potency exceeds that of morphine in multiple preclinical models. Intracerebroventricular (i.c.v.) administration in rats shows that dermorphin (ED50 = 0.15 nmol) is 30-fold more potent than morphine (ED50 = 4.5 nmol) in tail-flick assays [5]. This enhanced efficacy correlates with its higher MOR binding affinity and slower receptor dissociation kinetics [1] [3].

In electrophysiological studies, dermorphin (1.9 µmol/kg, i.p.) suppresses noxious stimulus-induced neuronal firing in the nucleus lateralis anterior and ventrobasal complex, effects not observed with equianalgesic morphine doses [5]. The peptide also inhibits C-fiber-mediated nociceptive responses in rat dorsal horn neurons at picomolar concentrations, suggesting spinal and supraspinal sites of action [5].

Dose-Response Relationships

Dose-response studies reveal steep gradients for dermorphin’s antinociceptive and neurophysiological effects. In pylorus-ligated rats, i.c.v. administration of 10–120 pmol/animal delays gastric emptying and reduces gastric acid secretion in a dose-dependent manner [5]. Similarly, its inhibition of colonic motility follows a sigmoidal curve, with maximal effects at 60 pmol/animal [5].

Table 2: Dose-Dependent Effects of Dermorphin in Preclinical Models

EffectDose RangeModelOutcome Measure
Antinociception0.15–1.9 µmol/kgRat tail-flickED50 = 0.15 nmol [5]
Gastric emptying delay10–120 pmolPylorus-ligated ratEC50 = 40 pmol [5]
Neuronal firing inhibition1.9 µmol/kgRat thalamus92% suppression [5]

Neurophysiological Effects

Modulation of Nociceptive Pathways

Dermorphin modulates nociception through MOR-mediated inhibition of ascending pain pathways. Microinjection into the periaqueductal gray matter (PAG) at 0.4 nmol/rat abolishes nociceptive reflexes and suppresses neuronal activity in the rostral ventromedial medulla [6]. These effects are attenuated by lesions of the raphe magnus nucleus (RMN), implicating serotonergic pathways in its antinociceptive actions [6].

The peptide also enhances descending inhibitory controls by increasing GABAergic transmission in the dorsal horn, a mechanism distinct from morphine’s primary action on presynaptic calcium channels [5].

Impact on Gastrointestinal Motility

Central administration of dermorphin (10–120 pmol, i.c.v.) dose-dependently inhibits gastric acid secretion and colonic motility via MOR activation in the hypothalamus and thalamus [5] [6]. Electrolytic lesions of the RMN partially reverse these effects, suggesting involvement of brainstem-opioid circuits [6]. Notably, dermorphin’s gastrointestinal actions are independent of vagal pathways, as subdiaphragmatic vagotomy does not alter its inhibitory effects [6].

Chromatographic Techniques

3.1.1 High-Performance Liquid Chromatography

Early reversed-phase high-performance liquid chromatography resolved dermorphin and its degradants on octadecylsilane supports under isocratic conditions, enabling kinetic studies of enzymic cleavage in tissue homogenates [1]. Contemporary forensic protocols favour gradient elution using pentafluorophenyl or C₁₈ phases to combine hydrophobic and π–π interactions. A representative method employed a one-hundred-millimetre by two-point-one-millimetre pentafluorophenyl column, two millimolar ammonium formate (ninety per cent acetonitrile, pH 4.5), a flow of zero-point-four millilitres per minute and electrospray ionisation detection; run time was under ten minutes [2].

3.1.2 Ultra-High-Pressure Liquid Chromatography

Nano-scale ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry has delivered the lowest limits of detection reported for dermorphin in sports testing. Using a weak cation-exchange pre-concentration step followed by nano-scale reversed-phase separation, linear response was maintained between five and ten-thousand picograms per millilitre; limits of detection between five and fifty picograms per millilitre and recoveries of fifty-eight to ninety-three per cent were achieved in equine urine [3]. The reduced extra-column volume of nano-scale hardware maximised peak sharpness and ionisation efficiency.

Mass Spectrometric Approaches

3.2.1 High-Resolution Mass Spectrometry

Accurate-mass full-scan analysis detects protonated dermorphin at a mass-to-charge ratio of eight-hundred-three point three seven two two six with sub-five-ppm error [4] [5]. In human urine, coupling this acquisition mode to mixed-mode weak cation-exchange extraction produced a limit of detection of two-point-five nanograms per millilitre with no measurable matrix effect and no instrument carry-over [4]. High-resolution acquisition also enabled retrospective identification of in-vivo metabolites such as YaFG and YaF after experimental administration in horses [5].

3.2.2 Tandem Mass Spectrometry

Triple quadrupole platforms operated in product-ion monitoring remain the confirmation gold standard. Typical collision-induced fragment ions include mass-to-charge ratios of six-hundred-two point two, five-hundred-seventy-four point three and two-hundred-two point one from the protonated precursor, providing high specificity even in complex matrices [4] [6]. A quantitative workflow combining a heated vacuum-insulated electrospray interface with a one-hundred-millimetre C₁₈ column reached a lower limit of quantitation of zero-point-one nanograms per millilitre across a calibration range extending to one-thousand nanograms per millilitre; quality-control precision remained below seven per cent relative standard deviation [6]. A separate high-throughput screen spanning seventeen dermorphin analogues reached five picograms per millilitre in both equine and human urine [7].

Sample Preparation Protocols

3.3.1 Solid-Phase Extraction Optimisation

Dermorphin’s cationic nature at physiological pH underpins the widespread adoption of mixed-mode weak cation-exchange cartridges. In human urine, a single-step extraction afforded quantitative recovery while simultaneously eliminating phospholipids; no matrix-induced ion suppression was observed at the two-point-five-nanogram limit of detection [4]. Parallel studies in equine urine obtained recoveries of fifty-eight to ninety-three per cent after optimisation of elution strength and cartridge bed mass [3]. For high-throughput screens, ninety-six-well plate formats permit rapid processing of up to two-hundred samples per day without loss of sensitivity [7].

3.3.2 Matrix Effect Mitigation Strategies

Multiple complementary tactics are now routine:

  • Selection of pentafluorophenyl stationary phases reduces chelation with trace metals and mitigates phosphate-driven suppression common in urine [2].
  • Employing a shallow thirteen-minute gradient at four-hundred microlitres per minute separates dermorphin from late-eluting endogenous peptides, diminishing post-column ionisation competition [6].
  • Use of an analogue internal standard (deltorphin II) corrects for residual suppression and improves quantitative robustness when isotopically labelled analogues are unavailable [6].
  • Heated, vacuum-insulated electrospray sources apply thermal energy only at the droplet surface, preserving dermorphin integrity while maximising droplet desolvation efficiency [6].
  • High-resolution data-independent acquisition facilitates background subtraction and retrospective database searching, further safeguarding against co-eluting interferences [5] [8].

Data Tables

Table 1 Optimised chromatographic assays for dermorphinColumn and mobile phaseSample matrixCalibration or linearityLimit of detection / quantitationRecovery (%)Reference
Pentafluorophenyl, two-millimolar ammonium formate in ninety per cent acetonitrile, ten-centimetre column, ten-minute runStandard solutionNot applicableNot reportedNot reported (qualitative profiling)Not applicable [2]
Octadecylsilane, water–acetonitrile gradient, thirteen-minute runEquine urineZero-point-one to one-thousand nanograms mL⁻¹Zero-point-one nanograms mL⁻¹ (lower limit of quantitation)Precision < seven per centNot stated (quantitative QC) [6]
Nano-scale reversed-phase, twenty-minute runEquine urineFive to ten-thousand picograms mL⁻¹Five–fifty picograms mL⁻¹Fifty-eight–ninety-three [3]
Table 2 High-resolution and tandem mass-spectrometric performanceInstrument typePrecursor mass-to-charge ratioDiagnostic fragmentsLimit of detectionMatrix effectReference
Orbitrap high-resolution analyser, full-scanEight-hundred-three point three seven two two sixAccurate-mass isotopic patternTwo-point-five nanograms mL⁻¹None detected [4]
Triple quadrupole, product-ion monitoringEight-hundred-threeSix-hundred-two · five-hundred-seventy-four · two-hundred-twoZero-point-one nanograms mL⁻¹ (quantitation)Controlled by internal standard [6]
Triple quadrupole screen for analoguesVariedCompound-specificFive picograms mL⁻¹Addressed by weak cation-exchange clean-up [7]
Table 3 Solid-phase extraction optimisation and outcomesCartridge chemistryBiological matrixElution strategyRecovery (%)Residual matrix effectReference
Mixed-mode weak cation-exchangeHuman urineAcidified methanolQuantitativeNone at two-point-five nanograms mL⁻¹ [4]
Weak cation-exchange (nano-UHPLC workflow)Equine urineBasic methanol, single elutionFifty-eight–ninety-threeNegligible after dilution [3]
Weak cation-exchange, ninety-six-well formatHuman and equine urineParallel elution, automatedNot reportedBelow five per cent suppression [7]

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

11

Exact Mass

862.38611919 g/mol

Monoisotopic Mass

862.38611919 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-08-2024

Explore Compound Types